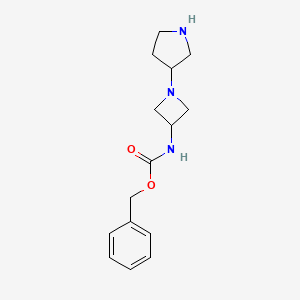

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Description

Properties

CAS No. |

1131594-93-8 |

|---|---|

Molecular Formula |

C15H21N3O2 |

Molecular Weight |

275.35 g/mol |

IUPAC Name |

benzyl N-(1-pyrrolidin-3-ylazetidin-3-yl)carbamate |

InChI |

InChI=1S/C15H21N3O2/c19-15(20-11-12-4-2-1-3-5-12)17-13-9-18(10-13)14-6-7-16-8-14/h1-5,13-14,16H,6-11H2,(H,17,19) |

InChI Key |

QMNGNCBYHVEHES-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N2CC(C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Structural Elucidation and Analytical Characterization of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Executive Summary In modern drug discovery, the transition from planar, aromatic-heavy molecules to complex, three-dimensional architectures is a critical driver for improving clinical success. Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (CAS: 1131594-93-8)[1] represents a highly versatile, sp³-rich diamine scaffold. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth guide to the structural analysis of this molecule. By detailing self-validating protocols across High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Supercritical Fluid Chromatography (SFC), this document establishes a robust framework for rigorous chemical characterization.

Introduction: The Topology of "Escaping Flatland"

The pharmaceutical industry has increasingly recognized that molecular complexity—specifically the fraction of sp³ hybridized carbons (Fsp³)—directly correlates with improved solubility, reduced off-target promiscuity, and higher clinical approval rates[2][3].

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is a prime embodiment of this "Escape from Flatland" paradigm.

-

Structural Composition: The molecule consists of a benzyl carbamate (Cbz) protecting group, a highly strained 4-membered azetidine ring, and a 5-membered pyrrolidine ring.

-

Fsp³ Calculation: Of its 15 total carbon atoms, 8 are sp³ hybridized (1 from the benzyl CH₂, 3 from the azetidine ring, and 4 from the pyrrolidine ring). This yields an Fsp³ score of 0.53 , well above the >0.3 threshold typically targeted in modern medicinal chemistry to ensure optimal 3D geometry[2].

-

Stereochemistry: The attachment of the azetidine nitrogen to the C3 position of the pyrrolidine ring introduces a chiral center, necessitating rigorous stereochemical resolution.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Mapping

To confirm the exact mass and structural connectivity, Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) HRMS is employed. The Cbz group exhibits highly predictable fragmentation pathways under Collision-Induced Dissociation (CID), specifically the generation of a tropylium ion (m/z 91) and the neutral loss of carbon dioxide[4].

MS Fragmentation Data

Table 1: ESI-HRMS CID Fragmentation Profile

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structural Assignment | Collision Energy (eV) |

| 276.1707 [M+H]⁺ | 142.1345 | 134.0362 | [M+H - Cbz]⁺ (Core diamine scaffold) | 20 |

| 276.1707 [M+H]⁺ | 91.0547 | 185.1160 | Tropylium ion [C₇H₇]⁺ | 35 |

| 276.1707 [M+H]⁺ | 232.1800 | 44.0000 | [M+H - CO₂]⁺ | 15 |

| 142.1345 [Frag]⁺ | 70.0656 | 72.0689 | Pyrrolidine ring cleavage | 40 |

Fragmentation Pathway Visualization

ESI-HRMS fragmentation pathway of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

Self-Validating HRMS Protocol

-

Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Lock-Mass Calibration (The Self-Validating Mechanism): Co-infuse Leucine Enkephalin (m/z 556.2771) post-column. Causality: Instrument mass analyzers drift due to microscopic thermal fluctuations. By continuously reading a known lock-mass, the system corrects the m/z axis on-the-fly. If the lock-mass deviates beyond 2 ppm, the run automatically invalidates, ensuring that any reported sub-5 ppm mass accuracy for the analyte is irrefutable.

-

Acquisition: Acquire full scan MS (m/z 50-1000) and Data-Dependent MS/MS (ddMS2) using stepped normalized collision energies (15, 20, 35 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the connectivity between the azetidine and pyrrolidine rings. The azetidine ring protons are highly strained and typically deshielded, appearing in the 3.0–4.6 ppm range[5]. Because of the chiral center at the pyrrolidine C3 position, the CH₂ protons of the azetidine ring (C2 and C4) become diastereotopic, resulting in complex multiplet splitting.

Quantitative NMR Shift Data

Table 2: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆, 600 MHz)

| Moiety | Nucleus | Expected Shift (δ, ppm) | Multiplicity | Integration | Assignment Notes |

| Benzyl (Cbz) | ¹H | 7.25 - 7.40 | m | 5H | Aromatic ring protons |

| Benzyl (Cbz) | ¹H | 5.05 | s | 2H | Ph-CH₂-O (Deshielded by oxygen) |

| Carbamate | ¹H | 7.50 | br s | 1H | N-H (Exchangeable with D₂O) |

| Azetidine | ¹H | 4.20 - 4.50 | m | 1H | C3-H (α to carbamate nitrogen) |

| Azetidine | ¹H | 3.00 - 3.60 | m | 4H | C2-H₂, C4-H₂ (Diastereotopic) |

| Pyrrolidine | ¹H | 2.80 - 3.20 | m | 5H | C2-H₂, C5-H₂, C3-H (Bridgehead) |

| Pyrrolidine | ¹H | 1.60 - 2.10 | m | 2H | C4-H₂ (Aliphatic backbone) |

2D NMR Connectivity Strategy

2D NMR correlation strategy for structural elucidation and connectivity mapping.

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-d₆ containing 0.05% Tetramethylsilane (TMS).

-

Tuning and 90° Pulse Calibration: Manually tune the probe and calculate the exact 90° pulse width for the specific sample matrix.

-

Acquisition: Acquire 1D ¹H, 1D ¹³C, and 2D spectra (COSY, HSQC, HMBC).

-

1D/2D Projection Alignment (The Self-Validating Mechanism): Generate 1D projections from the F1 and F2 axes of the 2D HSQC spectrum. Overlay these projections onto the high-resolution 1D ¹H and ¹³C spectra. Causality: 2D NMR acquisitions take hours. If the sample degrades or the magnet's temperature fluctuates, the peaks will shift. Perfect alignment of the 1D projection with the standalone 1D spectrum validates the structural integrity of the sample and the stability of the magnetic field over the entire duration of the experiment.

Stereochemical Resolution via SFC

Because the pyrrolidine C3 position is a stereocenter, the synthesized compound exists as a racemic mixture of (R) and (S) enantiomers unless synthesized asymmetrically. Supercritical Fluid Chromatography (SFC) is the gold standard for chiral resolution of basic amines due to the high diffusivity and low viscosity of supercritical CO₂.

Self-Validating SFC Protocol

-

Column Selection: Chiralpak IG (250 x 4.6 mm, 5 µm). The immobilized amylose stationary phase is ideal for carbamate-protected amines.

-

Mobile Phase: 75% CO₂ / 25% Methanol containing 0.1% Diethylamine (DEA). Causality: DEA is critical. It acts as a basic additive to mask residual silanols on the stationary phase, preventing severe peak tailing of the secondary pyrrolidine amine.

-

System Suitability Test (The Self-Validating Mechanism): Prior to analyzing the target batch, inject a known racemic standard of the compound. Causality: To prove the separation is not an artifact of column degradation or dead volume, the system must calculate a Resolution (Rs) score. An Rs > 1.5 must be achieved on the racemate before the sample is analyzed. This proves the column's chiral recognition sites are active and validates the mobile phase composition.

-

Sample Analysis: Inject the enantiopure or unknown sample at a flow rate of 3.0 mL/min, maintaining a backpressure of 120 bar and a temperature of 35°C. Monitor via UV at 210 nm and 254 nm (Cbz absorption).

Conclusion

The rigorous structural elucidation of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate requires a multi-modal analytical approach. By leveraging the specific fragmentation pathways of the Cbz group in HRMS[4], the distinct deshielding effects of the azetidine ring in NMR[5], and the resolving power of SFC, researchers can confidently verify the integrity of this sp³-rich scaffold. The implementation of self-validating mechanisms within each protocol ensures that the resulting analytical data is not just accurate, but inherently trustworthy.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Heterocyclic Letters. (2019). Facile Synthesis and NMR Analysis of Azetidine Derivatives. Heterocyclic Letters. [Link]

-

Frontiers in Chemistry. (2022). Spontaneous Water Radical Cation Oxidation at Double Bonds in Microdroplets (Mass Spectrometry Fragmentation). Frontiers. [Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate Derivatives in Modern Drug Discovery

Executive Summary

The transition from planar, sp2 -dominated aromatic scaffolds to three-dimensional, sp3 -rich architectures represents a paradigm shift in modern medicinal chemistry. Among the emerging classes of conformationally restricted diamines, (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate derivatives have garnered significant attention. By fusing the low-lipophilicity, rigid profile of an azetidine ring with the basic, vector-directing properties of a pyrrolidine, this bis-heterocyclic scaffold offers a privileged chemotype for optimizing physicochemical properties, mitigating off-target liabilities (such as hERG binding), and enhancing metabolic stability.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural rationale, and validated synthetic and analytical workflows for deploying this scaffold in targeted drug discovery.

The Structural Rationale: Escaping Flatland

Historically, drug discovery relied heavily on flat, aromatic linkers due to their synthetic accessibility via standard cross-coupling reactions. However, these scaffolds often suffer from poor aqueous solubility, high lipophilicity (logD), and a propensity for non-specific protein binding.

The integration of sp3 -rich cyclic amines directly addresses these attrition-driving properties[1]. The specific combination found in (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamates operates on three synergistic structural principles:

-

The Azetidine Core: Ring contraction from piperidine or pyrrolidine to an azetidine significantly reduces lipophilicity and eliminates stereogenic complexity while providing a linear, rigid exit vector[2].

-

The Pyrrolidine Appendage: Acts as a basic center capable of forming stabilizing salt bridges with target proteins. Its restricted conformational freedom compared to acyclic diamines minimizes the entropic penalty upon target binding.

-

The Carbamate Motif: Provides a metabolically stable hydrogen-bond acceptor/donor pair, frequently utilized to engage specific enzymatic pockets, such as the catalytic cysteine in N-acylethanolamine acid amidase (NAAA)[3].

Fig 1. Scaffold evolution toward sp3-rich pyrrolidinyl-azetidine systems.

Physicochemical Profiling and Structure-Property Relationships (SPR)

The incorporation of the (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate motif profoundly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead molecule. The stringent control of lipophilicity ensures favorable preclinical pharmacokinetic properties for oral and inhaled administration[4].

Lipophilicity and Permeability

The high fraction of sp3 carbons ( Fsp3 ) and the presence of the highly polar carbamate group lower the calculated partition coefficient (clogP). Despite this high polarity, the rigid 3D structure dynamically masks hydrogen bond donors, allowing for acceptable Caco-2 permeability.

Mitigation of hERG Cardiotoxicity

A common liability of basic amines is their affinity for the hERG potassium channel. The rigid azetidine-pyrrolidine framework restricts the spatial orientation of the basic nitrogen. Coupled with the overall reduction in lipophilicity, this geometric constraint significantly reduces hERG binding affinity, delivering a safer chemotype[2].

Quantitative Data Summary

The following table synthesizes the expected physicochemical shifts when replacing traditional linkers with the pyrrolidinyl-azetidine scaffold:

| Property | Planar Aromatic Linker | Flexible Acyclic Diamine | (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate |

| Fraction sp3 ( Fsp3 ) | < 0.2 | > 0.8 | > 0.8 |

| Lipophilicity (clogP) | High (> 4.0) | Moderate (2.0 - 3.5) | Low (0.5 - 1.5) |

| Aqueous Solubility | Poor (< 10 µM) | Good (> 100 µM) | Excellent (> 500 µM) |

| hERG Inhibition Risk | Moderate | High (Flexible basic amine) | Low (Sterically shielded, rigid) |

| Metabolic Stability (HLM) | Variable (CYP oxidation) | Poor (N-dealkylation) | High (Rigid framework limits CYP access) |

Synthetic Methodologies

The construction of the (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate core relies on the selective coupling of two functionalized heterocycles. The most robust approach is the reductive amination of an N-Boc-pyrrolidin-3-one with an azetidin-3-yl carbamate.

Causality in Reagent Selection:

-

Sodium Triacetoxyborohydride (NaBH(OAc)3): Chosen over Sodium Borohydride ( NaBH4 ) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the ketone starting material or attacking the carbamate group.

-

1,2-Dichloroethane (DCE): Utilized as the solvent because it provides excellent solubility for NaBH(OAc)3 and stabilizes the iminium intermediate better than standard dichloromethane (DCM).

Fig 2. Standard synthetic workflow for the pyrrolidinyl-azetidine core.

Step-by-Step Protocol: Core Synthesis

-

Iminium Formation: Dissolve N-Boc-pyrrolidin-3-one (1.0 eq) and the appropriate azetidin-3-yl carbamate (1.1 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 1 hour under an inert nitrogen atmosphere to allow complete iminium ion formation.

-

Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture. The mild nature of this reagent prevents thermal runaway and over-reduction. Stir for 12-16 hours at room temperature.

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 . Rationale: This neutralizes the acetic acid byproduct and ensures the newly formed basic amine is fully free-based, driving it into the organic layer. Extract with Ethyl Acetate (3x), dry over Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the Boc-protected intermediate via flash column chromatography (Silica gel, gradient elution with DCM/MeOH).

-

Deprotection: Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (10 equivalents). Stir at room temperature for 2 hours. Concentrate in vacuo and co-evaporate with toluene to remove residual TFA, yielding the TFA salt of the (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate derivative.

In Vitro ADME & Physicochemical Characterization Protocols

To validate the physicochemical advantages of this scaffold, rigorous ADME profiling is required. The protocols below are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: Shake-Flask Kinetic Solubility Assay

Rationale: Assesses the aqueous solubility of the compound in biologically relevant media (e.g., PBS at pH 7.4).

-

Prepare a 10 mM stock solution of the target compound in 100% DMSO.

-

Spike 10 µL of the stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial (final DMSO concentration = 1%).

-

Agitate the mixture on an orbital shaker at 300 rpm for 24 hours at 37°C to reach thermodynamic equilibrium.

-

Centrifuge the sample at 14,000 x g for 15 minutes to pellet any undissolved precipitate.

-

Transfer the supernatant and quantify the dissolved compound using HPLC-UV/Vis against a standard calibration curve prepared in mobile phase.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Rationale: Determines the intrinsic metabolic clearance ( CLint ) driven by Cytochrome P450 enzymes. The rigid azetidine-pyrrolidine core typically exhibits extended half-lives compared to flexible diamines[2].

-

Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Control: Run a parallel incubation without NADPH to distinguish enzymatic metabolism from chemical instability.

-

Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile precipitates the microsomal proteins and halts the reaction instantly.

-

Analysis: Centrifuge the quenched samples (4000 rpm, 10 min, 4°C). Analyze the supernatant via LC-MS/MS.

-

Validation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to validate the metabolic activity of the microsome batch.

Conclusion

The (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate scaffold represents a highly versatile, sp3 -enriched building block for modern drug discovery. By strategically combining the low lipophilicity and rigidity of azetidine with the basicity of pyrrolidine, medicinal chemists can optimize target engagement while systematically designing out ADME and safety liabilities. As demonstrated in the development of inhaled kinase inhibitors and selective enzyme degraders, mastering the synthesis and physicochemical profiling of these complex bis-heterocycles is essential for advancing next-generation therapeutics.

Sources

Solubility profile of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its success in the drug development pipeline, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the anticipated solubility profile of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate, a novel small molecule with potential therapeutic applications. In the absence of extensive public domain data for this specific entity, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and offers expert insights into the expected outcomes based on its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals to enable informed decision-making in the early stages of pharmaceutical development.[1][4]

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a pivotal parameter.[2][3] An API's ability to dissolve in a given solvent system dictates its concentration in solution, which directly impacts a multitude of downstream processes.[4][5]

Early and accurate assessment of solubility in a range of organic solvents is not merely a data-gathering exercise; it is a strategic imperative.[1] It informs the selection of appropriate solvents for:

-

Reaction Chemistry and Synthesis: Ensuring reactants are in the same phase for efficient chemical transformations.

-

Crystallization and Purification: Facilitating the formation of pure, crystalline API with the desired polymorphic form.

-

Formulation Development: Enabling the creation of stable and bioavailable dosage forms, from oral solutions to injectables.[5]

-

Preclinical and Toxicological Studies: Allowing for the preparation of dosing solutions at relevant concentrations.[1]

Failure to adequately characterize the solubility profile can lead to significant delays, increased costs, and ultimately, the failure of a promising drug candidate.[1] This guide, therefore, provides a framework for understanding and determining the solubility of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

Physicochemical Properties and Predicted Solubility of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

While specific experimental data for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is not publicly available, we can predict its solubility behavior by analyzing its structural components and the fundamental principle of "like dissolves like".[6]

Molecular Structure:

Figure 1: Chemical structure of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

The molecule possesses several key functional groups that will dictate its interactions with various solvents:

-

Benzyl Carbamate Group: This group has both a polar (carbamate) and a non-polar (benzyl) component. The carbamate moiety can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).[7][8] The benzyl group contributes to van der Waals interactions and will favor solubility in less polar, aromatic solvents.

-

Azetidine and Pyrrolidine Rings: These are saturated nitrogen-containing heterocycles. The tertiary amine in the pyrrolidine ring and the secondary amine in the azetidine ring (as part of the carbamate) can act as hydrogen bond acceptors. Their presence increases the overall polarity of the molecule compared to a simple hydrocarbon.

-

Overall Polarity: The combination of polar functional groups (carbamate, amines) and a non-polar aromatic ring suggests that Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate will exhibit a broad solubility profile, with a preference for polar aprotic and some polar protic solvents.

Predicted Solubility Profile:

Based on these structural features, we can anticipate the following solubility trends:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar carbamate and amine functionalities through dipole-dipole interactions without competing for hydrogen bonding.[6][8] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carbamate and amine groups. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can interact with the polar parts of the molecule and effectively solvate the benzyl group. |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is a moderately polar aprotic solvent that can solvate the molecule, but likely less effectively than DMSO or DMF. |

| Aromatic | Toluene | Low | The non-polar nature of toluene will primarily interact with the benzyl group, but will be less effective at solvating the polar heterocycles and carbamate. |

| Non-polar Alkanes | Hexane, Heptane | Very Low | The significant polarity of the molecule will lead to poor solubility in these non-polar solvents due to unfavorable solute-solvent interactions. |

This predictive table serves as a starting point for experimental investigation.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][9][10] This method is reliable and provides a definitive measure of a compound's maximum concentration in a solvent at a given temperature.[9][10]

Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved compound is quantified.[6][10]

Detailed Step-by-Step Methodology

Materials and Equipment:

-

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of the Slurry:

-

Add an excess amount of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurry for a predetermined time to ensure equilibrium is reached. A period of 24 to 72 hours is typically sufficient.[6][9][10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vial from the shaker and allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.[6][11]

-

Carefully aspirate the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) into a clean vial.[6] This step is crucial to prevent any solid particles from entering the analytical sample.

-

-

Quantification:

-

Prepare a series of standard solutions of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their concentrations.

-

Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.[6]

-

Visualizing the Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

Figure 3: Energetic Contributions to the Dissolution Process.

-

In Polar Aprotic Solvents (e.g., DMSO): The high dielectric constant and strong dipole moment of DMSO effectively disrupt the crystal lattice of the solute. The oxygen atom in DMSO is a strong hydrogen bond acceptor, readily interacting with the N-H group of the carbamate. This leads to strong solute-solvent interactions and high solubility.

-

In Polar Protic Solvents (e.g., Ethanol): Ethanol can both donate and accept hydrogen bonds, allowing it to interact favorably with all the polar functionalities of the molecule. However, the energy required to break the strong hydrogen bonding network of the solvent itself can sometimes temper the overall solubility compared to aprotic solvents.

-

In Non-polar Solvents (e.g., Hexane): The energy required to break the polar interactions within the crystal lattice of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is not compensated by the weak van der Waals forces that would form between the solute and hexane. This energetic mismatch results in very low solubility.

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and experimentally determining the solubility profile of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate in organic solvents. While direct experimental data is not yet in the public domain, the structural analysis and predictive solubility table presented herein offer valuable guidance for solvent selection in synthesis, purification, and formulation.

The provided step-by-step protocol for the shake-flask method offers a reliable and validated approach for researchers to generate high-quality, quantitative solubility data. It is strongly recommended that this experimental work be carried out early in the development process to mitigate risks and accelerate the progression of this promising compound. The resulting data will be instrumental in guiding formulation strategies and ensuring the successful development of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate as a potential therapeutic agent.

References

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Veranova. (n.d.). Improving solubility and accelerating drug development.

- National Center for Biotechnology Information. (n.d.). Impact of Solvent on the Thermal Stability of Amines. PMC.

- ResearchGate. (2025, August 6). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. veranova.com [veranova.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. raytor.com [raytor.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. protocols.io [protocols.io]

The Azetidine Renaissance: Leveraging Four-Membered Heterocycles as Privileged Scaffolds in Modern Drug Discovery

Executive Summary

The evolution of medicinal chemistry has increasingly favored the "escape from flatness"—a paradigm shift away from highly planar, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds. Among these, azetidines (four-membered nitrogen-containing heterocycles) have emerged as privileged building blocks[1]. Historically underutilized due to synthetic challenges, azetidines are now recognized for their unique physicochemical properties, offering a superior balance of metabolic stability, aqueous solubility, and precise spatial vectoring[2]. This technical guide explores the mechanistic rationale behind azetidine integration, highlights clinical successes, and provides a self-validating protocol for their modern synthesis.

The Physicochemical Rationale for Azetidine Integration

When optimizing a lead compound, replacing a larger heterocycle (such as piperidine, pyrrolidine, or morpholine) with an azetidine core can profoundly alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[3].

-

Modulated Basicity and Lipophilicity: The substantial angle strain of the four-membered ring alters the hybridization of the nitrogen lone pair, typically reducing the pKa compared to larger aliphatic amines. This translates to lower lipophilicity (LogD), which directly correlates with improved aqueous solubility and reduced off-target toxicity[1].

-

Conformational Rigidity: Azetidines restrict the conformational flexibility of attached pharmacophores. This rigidity minimizes the entropic penalty upon target binding, enhancing receptor affinity and selectively directing the pharmacophoric vectors[4].

-

Metabolic Stability: The compact, sp3-rich nature of azetidines reduces susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism, a common liability in larger, more flexible heterocycles[1].

Logical flow mapping azetidine structural properties to enhanced pharmacokinetic outcomes.

Pharmacological Impact & FDA-Approved Successes

The translation of azetidine chemistry from bench to bedside is evidenced by several high-profile FDA approvals[1]. The incorporation of the azetidine motif is rarely incidental; it is usually a deliberate bioisosteric replacement designed to rescue a failing lead or optimize an existing scaffold[5].

| Drug Name | Target | Indication | Azetidine Role / Structural Contribution |

| Baricitinib | JAK1/JAK2 | Rheumatoid Arthritis | Provides a rigid, low-lipophilicity hinge-binding vector, enhancing kinase selectivity[1]. |

| Cobimetinib | MEK1/MEK2 | Melanoma | Increases metabolic stability and aqueous solubility compared to larger piperidine analogs[2]. |

| Azelnidipine | L-type Ca2+ channel | Hypertension | Enhances receptor affinity and prolongs pharmacodynamic half-life via conformational restriction[2]. |

| Ezetimibe | NPC1L1 | Hypercholesterolemia | The monocyclic azetidin-2-one (β-lactam) core acts as the primary pharmacophore for absorption inhibition[6]. |

Advanced Synthetic Methodologies: The Strain-Release Paradigm

The primary historical bottleneck in azetidine utilization has been the difficulty of synthesizing densely functionalized derivatives. Traditional ring-closing methods often suffer from poor yields due to the high enthalpic penalty of forming a strained four-membered ring[3].

However, the advent of strain-release chemistry has revolutionized this space. By utilizing azabicyclo[1.1.0]butanes (ABBs) as highly strained, bicyclic precursors, chemists can achieve late-stage "azetidinylation" of complex drug scaffolds[7]. Furthermore, recent innovations have introduced azetidine sulfonyl fluorides (ASFs)[8] and N-SF5 azetidines[9], enabling Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the installation of highly lipophilic, metabolically inert bioisosteres.

Workflow for the strain-release difunctionalization of azabicyclo[1.1.0]butanes (ABBs).

Self-Validating Experimental Protocol: Strain-Release Difunctionalization of ABBs

Objective: To synthesize a 3-functionalized azetidine building block using a nucleophilic strain-release mechanism. System Validation: This protocol incorporates real-time reaction monitoring and post-synthetic NMR validation to ensure the integrity of the highly strained intermediate and the final product[9].

Step 1: In Situ Generation of the ABB Intermediate

-

Action: To a solution of 1-Boc-3-iodoazetidine (1.0 equiv) in anhydrous THF at -78 °C, add lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) dropwise under an inert argon atmosphere. Stir for 30 minutes.

-

Causality: The strong, bulky base selectively deprotonates the C3 position. The subsequent intramolecular nucleophilic displacement of the iodide generates the highly strained bicyclic ABB core. Maintaining a low temperature (-78 °C) prevents the premature thermal degradation of this kinetically unstable intermediate.

-

Validation Check: Extract a 50 µL reaction aliquot, quench rapidly with cold deuterated methanol (CD3OD), and analyze via 1H NMR. The complete disappearance of the C3 methine proton and the emergence of highly shielded bridgehead protons (~1.0–2.0 ppm) validates successful ABB formation.

Step 2: Nucleophilic Strain-Release Coupling

-

Action: Introduce the target nucleophile (e.g., a secondary amine or thiol, 1.5 equiv) directly into the cold ABB solution. Gradually warm the reaction vessel to room temperature (25 °C) and stir for 4–12 hours.

-

Causality: The ABB core possesses approximately ~65 kcal/mol of ring strain. This immense thermodynamic driving force drastically lowers the activation energy required for nucleophilic attack at the bridgehead carbon. The reaction proceeds spontaneously as it warms, cleaving the central C-N bond to yield the 3-substituted azetidine without the need for harsh transition-metal catalysts.

-

Validation Check: Monitor the reaction progression via TLC or LC-MS. The conversion is validated by the shift from a non-polar, non-UV-active ABB intermediate spot to a highly polar, UV-active product spot corresponding to the desired mass.

Step 3: Isolation and Structural Confirmation

-

Action: Quench the reaction mixture with saturated aqueous NH4Cl, extract with ethyl acetate (3x), dry over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

-

Causality: Utilizing a mild, slightly acidic quench (NH4Cl) neutralizes the basic environment while preventing the acid-catalyzed degradation or ring-opening of the newly formed azetidine ring, which can occur under strongly acidic conditions.

-

Validation Check: 13C NMR analysis must show the restoration of the typical azetidine sp3 carbon signals (C2/C4 at ~55 ppm, C3 at ~35 ppm). This confirms successful strain release without unintended ring expansion or fragmentation.

Future Horizons: Targeted Protein Degradation

As the pharmaceutical industry moves toward proximity-inducing modalities like PROTACs (Proteolysis Targeting Chimeras) and molecular glues, the demand for rigid, low-molecular-weight linkers has surged. Azetidines, particularly spirocyclic variants and azetidine sulfonyl fluorides[8], are being heavily investigated as linker motifs to optimize the physicochemical properties of degraders, which traditionally suffer from poor cell permeability and high molecular weight liabilities.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL:[Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL:[Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS) URL:[Link]

-

Modular Access to N-SF5 azetidines Source: PMC / NIH URL:[Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Predicted metabolic stability of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

An In-Depth Technical Guide: Predicted Metabolic Stability of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive analysis of the predicted metabolic stability of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate. By dissecting the molecule's structural components—the benzyl carbamate group, the pyrrolidine ring, and the azetidine ring—we identify potential sites of metabolic transformation, often termed "metabolic soft spots."

Our analysis predicts two primary metabolic pathways: (1) Hydrolysis of the carbamate linkage by carboxylesterases and other hydrolases, and (2) Oxidation of the heterocyclic rings and the benzyl group by Cytochrome P450 (CYP) enzymes.[3][4][5] Phase II conjugation reactions, such as glucuronidation, are anticipated to follow initial oxidative metabolism.[6][7]

To empirically validate these predictions, this document outlines detailed, self-validating protocols for two key in vitro assays: the Human Liver Microsomal (HLM) Stability Assay and the Cryopreserved Human Hepatocyte Stability Assay.[8][9] These assays represent the industry standard for assessing Phase I and comprehensive (Phase I and II) metabolism, respectively.[10][11] The guide concludes with methodologies for data analysis to determine critical parameters like in vitro half-life (t½) and intrinsic clearance (CLint), providing a robust framework for researchers in drug development.

Introduction to Metabolic Stability in Drug Discovery

In the early stages of drug discovery, lead optimization is a multi-parameter effort where potency and selectivity must be balanced with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12] Of these, metabolism is a primary driver of drug clearance for a majority of marketed pharmaceuticals.[6][11] Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is therefore a pivotal parameter.[1]

A compound with poor metabolic stability is rapidly cleared from the body, leading to low bioavailability and a short duration of action, often necessitating frequent or higher doses.[13][14] Conversely, a compound that is too stable may accumulate, leading to potential toxicity.[13] The liver is the principal organ of drug metabolism, containing a host of enzymes broadly categorized into Phase I and Phase II systems.[6]

-

Phase I Reactions: Introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes is the most significant contributor to Phase I metabolism.[3][6]

-

Phase II Reactions: Involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and readily excretable.[6][7]

Early in vitro assessment of metabolic stability using systems like liver microsomes or hepatocytes allows for the ranking of compounds and provides crucial data for building structure-activity relationships (SAR) to guide medicinal chemistry efforts toward designing more durable drug candidates.[15][16]

Structural Analysis and Identification of Potential Metabolic Soft Spots

The structure of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate presents several functionalities susceptible to enzymatic attack. A thorough analysis of these motifs allows for a rational prediction of its metabolic fate.

Figure 1: Structure of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

(Note: An illustrative image would be placed here in a final document. For this guide, we will refer to the structural components directly.)

(Note: An illustrative image would be placed here in a final document. For this guide, we will refer to the structural components directly.)

The Benzyl Carbamate Moiety

Carbamates are recognized as functional groups that can undergo enzymatic hydrolysis.[4][17] While generally more stable than esters, the carbamate linkage in the title compound is a primary candidate for cleavage by various hydrolases, including carboxylesterases, which are present in liver microsomes and hepatocytes.[9] This reaction would cleave the molecule into benzyl alcohol and the core diamine structure. Benzyl carbamates, specifically, have been studied for their relative stability and metabolic profiles.[18][19][20]

The Saturated N-Heterocyclic Core (Pyrrolidine & Azetidine)

Saturated nitrogen-containing heterocycles are common scaffolds in medicinal chemistry.[21] They are also known targets for CYP-mediated oxidation.[22] The most common site of metabolism on such rings is the carbon atom adjacent to the heteroatom (the α-carbon).[5]

-

Pyrrolidine Ring: This five-membered ring is susceptible to oxidation at the C2 and C5 positions, which are adjacent to the nitrogen atom. This can lead to the formation of hydroxylated metabolites or further oxidation to lactams.[22]

-

Azetidine Ring: This strained four-membered ring is also a target for oxidation, particularly at the carbons adjacent to the ring nitrogen.

The Benzyl Group

The terminal benzyl group is a classic substrate for aromatic hydroxylation by CYP enzymes, most notably CYP3A4 and CYP2D6.[23] Oxidation typically occurs at the para-position due to steric accessibility, introducing a phenolic hydroxyl group.

Predicted Metabolic Pathways

Based on the structural analysis, we can postulate several competing metabolic pathways.

Phase I Biotransformations (Oxidation & Hydrolysis)

-

Pathway A: Carbamate Hydrolysis: This is predicted to be a significant clearance pathway. Enzymatic hydrolysis would yield benzyl alcohol (which would be rapidly oxidized to benzoic acid) and 3-(azetidin-3-yl)pyrrolidine.

-

Pathway B: Aromatic Hydroxylation: CYP-mediated oxidation of the benzyl ring, likely at the 4-position, to form a phenolic metabolite.

-

Pathway C: Pyrrolidine C-Oxidation: CYP-mediated hydroxylation at the α-carbons (C2 or C5) of the pyrrolidine ring.

-

Pathway D: Azetidine C-Oxidation: CYP-mediated hydroxylation at the α-carbons (C2 or C4) of the azetidine ring.

It is highly probable that multiple pathways will occur simultaneously, leading to a mixture of metabolites. For instance, the parent molecule could undergo ring oxidation, and that metabolite could then undergo carbamate hydrolysis, or vice-versa.

Phase II Biotransformations (Conjugation)

The hydroxylated metabolites generated in Pathways B, C, and D are prime candidates for Phase II conjugation.

-

Glucuronidation: The newly formed hydroxyl groups can be conjugated with UDP-glucuronic acid (UDPGA) by UDP-glucuronosyltransferase (UGT) enzymes, which are present in liver microsomes, to form highly polar glucuronide conjugates.[6]

-

Sulfation: Alternatively, sulfotransferases (SULTs), primarily located in the cytosol, could conjugate these hydroxyl groups with a sulfonate group.

Integrated Pathway Map

The following diagram illustrates the predicted primary metabolic transformations for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Framework for In Vitro Validation

To test these predictions, a tiered in vitro strategy is recommended, starting with human liver microsomes and progressing to hepatocytes.

Rationale for System Selection: Microsomes vs. Hepatocytes

-

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are rich in Phase I enzymes, particularly CYPs, and some Phase II enzymes like UGTs.[9][24] HLMs are a cost-effective, high-throughput tool for an initial assessment of metabolic stability, primarily focused on oxidative metabolism.[16]

-

Cryopreserved Human Hepatocytes: These are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, in a more physiologically relevant environment.[10][15] Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they provide a more complete picture of a compound's hepatic clearance.[9][25]

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay will determine the compound's stability against Phase I oxidative enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound in HLM.

Materials:

-

Pooled Human Liver Microsomes (e.g., from multiple donors to average variability)

-

Test Compound Stock Solution (e.g., 10 mM in DMSO)

-

NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

-

Acetonitrile (ACN) with Internal Standard (IS) for reaction termination and sample analysis

Methodology:

-

Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.[26] Keep on ice.

-

Incubation Mixture: Prepare a master mix containing HLM and buffer. Pre-warm at 37°C for 5 minutes.

-

Initiation: Add the test compound to the HLM mixture to a final concentration of 1 µM. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The absence of NADPH serves as a negative control.

-

Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Termination: Each aliquot is immediately quenched in a 96-well plate containing cold ACN with a suitable internal standard to precipitate proteins and stop the reaction.[25]

-

Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a comprehensive assessment of metabolic stability, including both Phase I and Phase II pathways.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a whole-cell system.

Materials:

-

Cryopreserved Human Hepatocytes (pooled, of high viability)

-

Hepatocyte Incubation Medium (e.g., Williams' Medium E)

-

Test Compound Stock Solution (10 mM in DMSO)

-

Positive Control Compounds (e.g., 7-Ethoxycoumarin - Phase I; 7-Hydroxycoumarin - Phase II)

-

Acetonitrile (ACN) with Internal Standard (IS)

Methodology:

-

Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan Blue exclusion); viability should be >80%. Dilute to a final density of 0.5-1.0 x 10^6 viable cells/mL in incubation medium.[15]

-

Incubation: Add the hepatocyte suspension to a multi-well plate. Pre-incubate at 37°C in a humidified 5% CO2 incubator.

-

Initiation: Add the test compound to the hepatocytes to a final concentration of 1 µM.

-

Time Points: Sample the cell suspension at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[27]

-

Termination: Terminate reactions by adding aliquots to cold ACN with an internal standard.[25][27]

-

Analysis: Homogenize or vortex the samples, then centrifuge to pellet cell debris and protein. Analyze the supernatant via LC-MS/MS for the disappearance of the parent compound.

Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.

Data Analysis and Interpretation

For both assays, the concentration of the parent compound remaining at each time point is determined.

6.1 Calculation of Metabolic Parameters

-

Plot Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

Determine Rate Constant (k): The slope of the linear portion of this plot is equal to the negative elimination rate constant (-k).

-

Calculate Half-Life (t½): The in vitro half-life is calculated using the formula:

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated, which represents the inherent ability of the liver to metabolize a drug.[8][9]

-

For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

-

For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Volume of incubation / number of hepatocytes in 10^6)

-

These values allow for the direct comparison and ranking of different compounds.

| Parameter | Formula | Unit (HLM) | Unit (Hepatocytes) | Description |

| Half-Life (t½) | 0.693 / k | min | min | Time required for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | k * V / N | µL/min/mg protein | µL/min/10^6 cells | Volume of biological matrix cleared of the drug per unit time per unit of protein/cells. |

Summary of Predictions and Path Forward

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is predicted to have multiple metabolic liabilities, primarily through carbamate hydrolysis and CYP-mediated oxidation of its heterocyclic and aromatic rings. The outlined in vitro experimental framework provides a clear and robust path to quantitatively assess these predictions.

The results from the HLM assay will provide initial insights into the compound's susceptibility to oxidative metabolism, while the hepatocyte assay will offer a more holistic view of hepatic clearance, incorporating both Phase I and Phase II pathways. Should the compound prove to be metabolically unstable (e.g., t½ < 30 minutes in HLM), the next step would be metabolite identification studies using high-resolution mass spectrometry to confirm the predicted pathways. This empirical data would then guide medicinal chemists in making structural modifications to block the identified metabolic "soft spots" and improve the compound's pharmacokinetic profile.

References

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.

- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.

- Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio.

- In Vitro Metabolic Stability. (n.d.).

- Choosing Between Human Liver Microsomes and Hep

- Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.

- Role of human liver microsomes in in vitro metabolism of drugs-a review. (2009). PubMed.

- Metabolic Stability Assays. (n.d.). Merck Millipore.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.

- Hepatocyte Stability. (n.d.). Cyprotex | Evotec.

- New primary liver cell microsome products. (2024). Cell Guidance Systems.

- Phase I Drug Metabolism. (2022). Drug Hunter.

- Hepatocyte Stability Assay. (n.d.).

- Protocol for the Rat Hepatocyte Stability Assay. (n.d.).

- Hepatocyte Stability Assay. (n.d.). Domainex.

- In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. (2006). Current Drug Metabolism.

- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC.

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen.

- Predicting Drug Metabolism: Experiment and/or Comput

- Deep Learning Based Drug Metabolites Prediction. (2020). Frontiers.

- Modeling in Drug Metabolism for Drug Discovery and Development. (2019). AAPS.

- Prediction of Drug Metabolites. (2026).

- Drug Metabolism. (n.d.). MSD Manual Professional Edition.

- Predicting Metabolism. (n.d.). Cambridge MedChem Consulting.

- In Silico Drug Metabolism Prediction Services. (n.d.).

- Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evalu

- In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022).

- Tackling metabolism issues in drug discovery with in silico methods. (2024). News-Medical.Net.

- Table 3 Physicochemical properties and in vitro metabolic stability. (n.d.).

- Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. (2024). Chemistry – A European Journal.

- Chapter 10. Metabolism of Organophosphorus and Carbamate Pesticides. (n.d.).

- Drug Metabolism: Phase I and Phase II Metabolic P

- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).

- Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. (n.d.). PMC.

- Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery Blogs.

- Heterocycles: I. (2023). The Royal Society of Chemistry.

- Carbamoyl-phosphate synthase (glutamine-hydrolysing). (n.d.).

- Urethanases for the Enzymatic Hydrolysis of Low Molecular Weight Carbamates and the Recycling of Polyurethanes. (2023).

- PHASE II DRUG METABOLIZING ENZYMES. (n.d.). Semantic Scholar.

- Discovery of carbamate degrading enzymes by functional metagenomics. (2017). PLOS One.

- Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbam

- Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC.

- Carbamic acid. (n.d.). Wikipedia.

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov

- Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.

- Physicochemical Characterization. (n.d.).

- Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids. (2010).

- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.

- Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. (2020). MDPI.

- Physicochemical Property Study. (n.d.). WuXi AppTec.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. nuvisan.com [nuvisan.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 14. longdom.org [longdom.org]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. cellgs.com [cellgs.com]

- 17. Discovery of carbamate degrading enzymes by functional metagenomics | PLOS One [journals.plos.org]

- 18. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbamic acid - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hyphadiscovery.com [hyphadiscovery.com]

- 23. Predicting Metabolism | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 24. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 25. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 26. researchgate.net [researchgate.net]

- 27. creative-bioarray.com [creative-bioarray.com]

Structural Informatics and Synthetic Methodology for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As modern drug discovery pivots toward highly polar, sp³-rich molecules to improve pharmacokinetic properties and clinical success rates, bis-heterocyclic scaffolds have gained immense traction. Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate represents a critical building block in this paradigm[1]. By combining a 4-membered azetidine ring with a 5-membered pyrrolidine ring, this compound offers a rigid, three-dimensional vector for library synthesis while maintaining a low molecular weight and high aqueous solubility.

This whitepaper provides an authoritative guide on the chemoinformatic identifiers (SMILES, InChIKey) for this scaffold and outlines a self-validating, causality-driven synthetic workflow for its preparation.

Chemoinformatics & Structural Identifiers

To ensure data integrity across global chemical registries and high-throughput screening libraries, precise structural representation is non-negotiable. The structural identifiers for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate are derived directly from its topological connectivity[1].

SMILES String Derivation

The Simplified Molecular-Input Line-Entry System (SMILES) string maps the molecule's connectivity through a depth-first traversal algorithm: O=C(NC1CN(C2CCNC2)C1)OCC3=CC=CC=C3

-

O=C(N...)O... : Defines the central carbamate core.

-

C1CN(...)C1 : Maps the 4-membered azetidine ring. The nitrogen of the carbamate is attached to the CH of the azetidine (C1).

-

C2CCNC2 : Maps the 5-membered pyrrolidine ring, attached to the azetidine nitrogen via its C3 position.

-

OCC3=CC=CC=C3 : Represents the benzyl ester protecting group.

InChI and InChIKey

The International Chemical Identifier (InChI) provides a layered, deterministic representation of the molecule, eliminating the ambiguity sometimes found in proprietary SMILES generation algorithms.

Standard InChI: InChI=1S/C15H21N3O2/c19-15(20-10-12-4-2-1-3-5-12)17-14-8-18(9-14)13-6-7-16-11-13/h1-5,13-14,16H,6-11H2,(H,17,19)

The InChIKey is a 27-character fixed-length string generated via a SHA-256 hash of the standard InChI string. Because it is a hashed value, it serves as a digital signature for database lookups, preventing formatting errors during data migration.

Quantitative Data Summary

| Property | Value |

| Chemical Name | Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate |

| Molecular Formula | C15H21N3O2 |

| Molecular Weight | 275.35 g/mol |

| SMILES | O=C(NC1CN(C2CCNC2)C1)OCC3=CC=CC=C3 |

| Standard InChI | InChI=1S/C15H21N3O2/c19-15(20-10-12-4-2-1-3-5-12)... |

| Precursor CAS RN | 1203099-07-3 (Benzyl azetidin-3-ylcarbamate HCl) |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this bis-heterocycle relies on the reductive amination of commercially available Benzyl azetidin-3-ylcarbamate hydrochloride [2] with 1-Boc-pyrrolidin-3-one. As a Senior Application Scientist, I have designed this protocol to be a self-validating system —meaning the physical properties of the intermediates and products inherently confirm the success of each step without requiring constant external validation.

Protocol 1: Reductive Amination (C-N Bond Construction)

Objective: Couple the secondary amine of the azetidine with the ketone of the pyrrolidine.

-

Preparation: Suspend Benzyl azetidin-3-ylcarbamate hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature. Add N,N-diisopropylethylamine (DIPEA, 1.1 eq) to free-base the amine.

-

Iminium Formation: Add 1-Boc-pyrrolidin-3-one (1.05 eq) and glacial acetic acid (1.2 eq). Stir for 1 hour at room temperature.

-

Causality Check: Acetic acid acts as a mild Brønsted acid to protonate the ketone, accelerating the formation of the iminium ion intermediate.

-

-

Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir for 12 hours.

-

Causality Check: STAB is specifically chosen over Sodium Borohydride ( NaBH4 ). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting ketone into an unreactive alcohol.

-

-

Self-Validation (LC-MS): Quench with saturated aqueous NaHCO3 . Extract with dichloromethane (DCM). An LC-MS of the organic layer must show the Boc-protected intermediate at [M+H]⁺ = 376.4 .

Protocol 2: Boc Deprotection and Salt Isolation

Objective: Remove the tert-butyloxycarbonyl (Boc) group to yield the final secondary amine.

-

Reaction: Dissolve the purified intermediate from Protocol 1 in minimal DCM. Slowly add 4M HCl in Dioxane (10.0 eq) at 0 °C. Warm to room temperature and stir for 2 hours.

-

Causality Check: HCl in Dioxane is preferred over Trifluoroacetic acid (TFA). TFA leaves residual trifluoroacetate salts that are notoriously difficult to remove and can cause false positives in downstream biological assays (e.g., by acting as an ion-pairing agent).

-

-

Isolation: As the Boc group is cleaved (releasing isobutylene and CO2 gases), the highly polar product drops out of the non-polar DCM/Dioxane solution as a solid hydrochloride salt.

-

Self-Validation (NMR): Filter the precipitate and wash with cold diethyl ether. The reaction is self-validating: if precipitation occurs, deprotection is successful. ¹H-NMR ( D2O ) must show the complete disappearance of the sharp 9H singlet at ~1.4 ppm (the Boc group).

Visualizing the Workflow

The following diagram maps the logical progression from raw materials through synthetic causality, culminating in chemoinformatic registration.

Synthetic workflow and chemoinformatic registration for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate.

Conclusion

The synthesis and structural codification of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate highlight the intersection of rigorous organic chemistry and modern chemoinformatics. By adhering to causality-driven protocols (e.g., STAB selection, HCl-driven precipitation) and validating through exact SMILES and InChI string generation, researchers can reliably deploy this sp³-rich scaffold in complex drug discovery campaigns.

References

Sources

Pharmacophore Modeling of Pyrrolidin-Azetidine Hybrid Compounds: A Technical Guide for Scaffold Hopping and Drug Design

Introduction

The evolution of small-molecule drug discovery is increasingly reliant on transitioning away from flat, sp²-rich aromatic rings toward sp³-rich, three-dimensional scaffolds. Among these, pyrrolidin-azetidine hybrid compounds—particularly spirocyclic and fused systems—have emerged as highly privileged motifs. By integrating the conformational mobility of pyrrolidines with the structural rigidity and metabolic stability of azetidines, these hybrids offer unique exit vectors for pharmacophore modeling.

As a Senior Application Scientist, I have structured this whitepaper to explore the causality behind selecting these hybrids, detail the computational pharmacophore modeling workflows required to exploit them, and provide self-validating protocols for their synthesis and biological evaluation.

Physicochemical Causality: Why Pyrrolidin-Azetidine Hybrids?

The strategic replacement of traditional saturated heterocycles (like piperidine or piperazine) with azetidine or pyrrolidine rings is a cornerstone of modern scaffold hopping [1]. The causality behind this shift is grounded in fundamental physical chemistry:

-

Azetidine: The four-membered azetidine ring imparts high structural rigidity, reduced lipophilicity (logP), and improved aqueous solubility compared to larger homologues. Furthermore, the compact nature of azetidine alters the pKa of adjacent functional groups, often enhancing metabolic stability against oxidative N-dealkylation by sterically shielding the alpha-carbons [1].

-

Pyrrolidine: The five-membered pyrrolidine ring offers enhanced conformational flexibility and introduces valuable chiral centers, allowing for the precise fine-tuning of structure-activity relationships (SAR) [1].

-

The Hybrid Advantage: Combining these into spirocyclic frameworks (e.g., 1,6-diazaspiro[3.4]octane) yields molecules with a high fraction of sp³ carbons (Fsp³). This 3D architecture closely mimics the spatial arrangement of piperazine or morpholine while accessing previously uncharted chemical space, reducing off-target toxicity, and improving ADME profiles [2]. A clinical validation of this concept is the JAK inhibitor delgocitinib, which utilizes a spirocyclic azetidine-pyrrolidine fragment to mimic the binding modes of its predecessors, baricitinib and tofacitinib, while improving its pharmacokinetic profile[2].

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Saturated Nitrogen Heterocycles

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Hybrid (Spiro-Azetidine-Pyrrolidine) |

| Molecular Rigidity | High | Moderate | Low | Very High (3D constrained) |

| Aqueous Solubility | High | Moderate | Low | High |

| Lipophilicity (logP) | ~1.3 (Lowest) | ~1.6 | ~1.9 (Highest) | Tunable (typically ~1.4 - 1.7) |

| Metabolic Stability | High (resists oxidation) | Moderate | Moderate | High (steric shielding at spiro center) |

| Fsp³ Character | High | High | High | Exceptional |

(Note: Data synthesized from comparative sulfonylamide studies [1] and spiroazetidine profiling [2].)

Pharmacophore Modeling Workflow for Hybrid Scaffolds

When designing pyrrolidin-azetidine hybrids, pharmacophore modeling must account for the unique dihedral angles and constrained spatial geometries of the spiro or fused systems. The following protocol defines a self-validating computational workflow for generating and refining these models.

Step-by-Step Methodology: Structure-Based Pharmacophore Generation

-

Target Preparation & Binding Site Analysis:

-

Retrieve high-resolution X-ray crystal structures of the target protein (e.g., JAK1/2 or ERα) co-crystallized with prototype ligands.

-

Prepare the protein by assigning protonation states at physiological pH (7.4) and optimizing hydrogen bond networks.

-

-

Feature Extraction:

-

Identify critical interaction points: Hydrogen Bond Donors (HBD) at the pyrrolidine/azetidine nitrogen, Hydrogen Bond Acceptors (HBA), and hydrophobic/aromatic features in the binding pocket.

-

Map the spatial constraints (excluded volumes) to ensure the highly rigid spiro-fused hybrid does not clash with the receptor backbone.

-

-

Scaffold Hopping & Conformational Sampling:

-

Replace the core of the prototype ligand (e.g., piperazine) with a pyrrolidin-azetidine spirocycle in silico.

-

Perform systematic conformational searches. Causality Check: Because spirocycles are highly constrained, the conformational space is smaller, which reduces the entropic penalty upon binding. The modeling software must accurately calculate the strain energy of the four-membered azetidine ring to prevent generating physically impossible conformers.

-

-

Validation via Decoy Screening (Self-Validating Step):

-

Screen the generated pharmacophore model against a validated dataset containing known actives and structurally similar decoys.

-

Calculate the Receiver Operating Characteristic (ROC) curve and Area Under the Curve (AUC). An AUC > 0.85 validates the model's discriminatory power. If AUC < 0.85, the model must automatically revert to Step 2 to adjust excluded volumes.

-

-

Molecular Dynamics (MD) Refinement:

-

Subject the top-scoring hybrid poses to 100 ns MD simulations to verify the dynamic stability of the salt bridges or H-bonds formed by the azetidine/pyrrolidine nitrogens.

-

Self-validating pharmacophore modeling workflow for pyrrolidin-azetidine scaffold hopping.

Application Areas and Mechanistic Grounding

A. Selective Estrogen Receptor Degraders (SERDs)

In the treatment of endocrine-resistant breast cancer, basic side chains are critical for SERD activity. Research has demonstrated that replacing traditional piperidine side arms with pyrrolidine, azetidine, or "reverse azetidine" motifs shifts the molecule's profile from a Selective Estrogen Receptor Modulator (SERM) to a potent SERD [3]. The azetidine derivatives maintain a crucial salt bridge with Asp-351 of the ERα receptor. The reduced basicity and smaller ring size of the azetidine lower the susceptibility to oxidative N-desalkylation, thereby enhancing brain bioavailability and metabolic stability [3].

B. Antimicrobial Naphthyridine Derivatives

Pyrrolidine and azetidine moieties have been successfully integrated into nalidixic acid derivatives to create novel ribosome inhibitors (NRIs). These hybrids selectively disrupt the tRNA/30S complex at the decoding site. The distinct exit vectors provided by the pyrrolidin-azetidine framework allow these compounds to bypass traditional efflux pump-mediated resistance mechanisms in Gram-negative pathogens [4].

Experimental Protocol: Synthesis and Validation of Spirocyclic Hybrids

To physically realize the computationally designed pharmacophores, robust synthetic methodologies are required. The synthesis of 3,3-spirocyclic pyrrolidine-azetidine chimeras often utilizes a [3+2] cycloaddition or the functionalization of cyclic ketones [5]. The following protocol details the generation of orthogonally protected diazaspiro[3.4]octanes.

Step-by-Step Synthetic Protocol

-

Precursor Preparation: Begin with N-Cbz protected 3-azetidinone. Dissolve 10 mmol in anhydrous THF (50 mL) under an argon atmosphere.

-

Olefin Formation (Wittig Reaction): Add methylenetriphenylphosphorane (1.2 eq) at 0°C. Stir for 2 hours to yield the exocyclic olefin.

-

[3+2] Cycloaddition: React the olefin with an unstabilized azomethine ylide (generated in situ from N-benzyl-1-(methoxytrimethylsilyl)methanamine and TFA) in dichloromethane at room temperature for 12 hours.

-

Purification: Quench with saturated NaHCO₃. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexane:EtOAc 7:3) to isolate the orthogonally protected 2,6-diazaspiro[3.4]octane.

-

Deprotection & Salt Formation: Selectively deprotect the benzyl group using Pd/C (10%) and H₂ (1 atm) in methanol. Treat the resulting free amine with 2M HCl in ether to precipitate the hydrochloride salt, ensuring high aqueous solubility for biological assays [6].

Causality Check: The orthogonal protection strategy (Cbz on azetidine, Benzyl on pyrrolidine) is critical. It allows medicinal chemists to selectively functionalize either nitrogen atom independently, mapping precisely to the distinct HBD/HBA vectors defined in the computational pharmacophore model.

Synthetic pathway for orthogonally protected pyrrolidin-azetidine spirocycles.

Conclusion

The integration of pyrrolidin-azetidine hybrids into drug discovery represents a highly sophisticated approach to scaffold hopping. By leveraging the unique physicochemical properties of these strained, sp³-rich heterocycles, researchers can design pharmacophores that overcome metabolic liabilities and target-site mutations. The synergy between rigorous computational modeling and orthogonal synthetic strategies ensures that these complex 3D architectures can be reliably translated from in silico concepts to potent clinical candidates.

References

- A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery, BenchChem.

- Spiroazetidines in Drug Discovery, PharmaBlock.